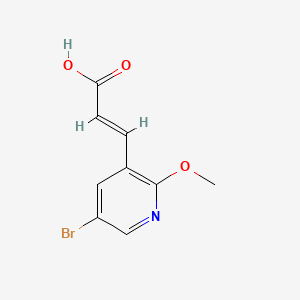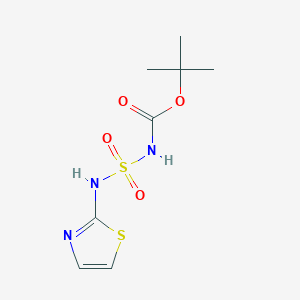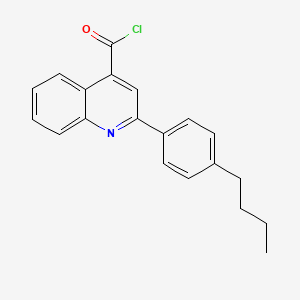
2-(4-Butylphenyl)quinoline-4-carbonyl chloride
説明
2-(4-Butylphenyl)quinoline-4-carbonyl chloride (BPQC) is an organochlorine compound that has been the subject of scientific research for its potential applications in the laboratory. It is a versatile molecule that can be used as a reagent in a variety of synthetic and analytical processes. BPQC has been studied for its ability to act as a catalyst in chemical reactions, as well as its potential use as a ligand in medicinal chemistry. In addition, BPQC has been studied for its biochemical and physiological effects, and its potential use in lab experiments.
科学的研究の応用
Chemical Transformations and Potential Bioactivity : Quinoline derivatives, such as 4-N-arylamino-4-(8-quinolinyl)-l-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, have been studied for various chemical transformations like N-furoylation, N-allylation, and intramolecular cyclization. These transformations are aimed at developing C-8 substituted quinolines with potential biological activities (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).
Spectroscopic Study and Potential as Chemosensors : Novel benzimidazoles and benzimidazo[1,2-a]quinoline derivatives, including quinoline derivatives, have been synthesized and characterized. These compounds show potential as chemosensors for different cations, as evidenced by changes in fluorescence intensity upon the addition of various cations (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Synthesis and Reactivity : The synthesis and reactivity of quinoline derivatives like 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have been explored. This includes processes such as condensation, treatment with diphosphorus pentasulfide, and electrophilic substitution reactions to form various derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Corrosion Inhibition : Quinoline derivatives have been investigated as green corrosion inhibitors for mild steel in acidic media. Studies have shown that these compounds can significantly inhibit corrosion, acting through adsorption on the metal surface (Singh, Srivastava, & Quraishi, 2016).
Structural and Optical Properties : The structural and optical properties of certain quinoline derivatives have been studied, particularly in thin films. These studies include the determination of absorption parameters and optical energy gaps, providing insights into the materials' potential applications in optics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalytic Applications : Quinoline derivatives have been used in catalytic applications, such as in the highly efficient palladium-catalyzed Suzuki–Miyaura reaction. These reactions are significant in the synthesis of various organic compounds (Scrivanti, Bertoldini, Matteoli, Antonaroli, & Crociani, 2009).
特性
IUPAC Name |
2-(4-butylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(21)23)16-7-4-5-8-18(16)22-19/h4-5,7-13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTZIVVREYMEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





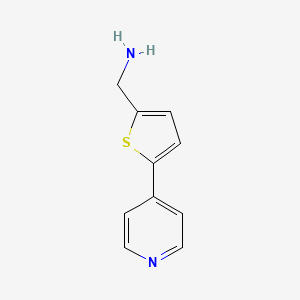



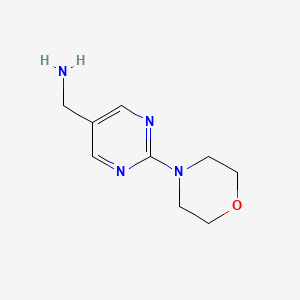
![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)
